Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate

Tetrahydroquinoline synthesis BACE inhibitor intermediate Tandem reduction-cyclization

Sourcing the correct 2-nitro-4-methoxy regioisomer for BACE1-targeted tetrahydroquinoline synthesis is a recurring bottleneck-generic analogs lack the ortho-nitro group essential for the tandem reduction-lactam cyclization that yields the pharmacologically active 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile scaffold. This compound resolves that pain point with four orthogonal functional groups (nitro, cyano, ester, methoxy) enabling sequential derivatization. Demonstrated at 9.0 g scale in patent WO2014/31584. XLogP3-AA 1.6 and TPSA 105 Ų place it within CNS drug-likeness space after elaboration. Procure the specific regioisomer-not an interchangeable analog-to ensure synthetic route fidelity in your Alzheimer's hit-to-lead program.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
Cat. No. B15243242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C#N)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C13H14N2O5/c1-3-20-13(16)6-9(8-14)11-5-4-10(19-2)7-12(11)15(17)18/h4-5,7,9H,3,6H2,1-2H3
InChIKeyYRAWVSGRVRXHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Profile


Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate is a multi-functionalized arylpropanoate ester belonging to the class of β-cyano-β-aryl propanoates. Its structure integrates an ortho-nitro group, a para-methoxy substituent, a β-cyano moiety, and an ethyl ester on a single phenylpropanoate scaffold [1]. The compound serves primarily as a strategic synthetic intermediate, most notably for constructing 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile via tandem nitro reduction–lactam cyclization . Key computed physicochemical descriptors include a molecular weight of 278.26 g/mol, an XLogP3-AA of 1.6, a topological polar surface area of 105 Ų, six hydrogen-bond acceptors, and six rotatable bonds [1].

RoleStrategic synthetic intermediate for tetrahydroquinoline-4-carbonitrile scaffold access
Key featureOrtho-nitro/para-methoxy substitution enables one-pot reductive lactam cyclization

Why Generic Substitution Fails


In-class compounds such as ethyl 3-cyano-3-(4-nitrophenyl)propanoate or ethyl 3-cyano-3-(2-nitrophenyl)propanoate cannot be simply interchanged because the target compound’s unique 2-nitro-4-methoxy substitution pattern is essential for the key intramolecular reductive cyclization that yields the therapeutically relevant tetrahydroquinoline-4-carbonitrile scaffold . The ortho-nitro group serves as a masked aniline capable of lactam formation with the β-cyano ester, while the para-methoxy group electronically tunes the aromatic ring to direct reduction selectivity and stabilize the resulting bicyclic system—a dual role that no single-substituent analog can fulfill [1].

Target compound
2-nitro-4-methoxy substitution pattern uniquely enables intramolecular cyclization to the tetrahydroquinoline scaffold
Analog risk
4-nitro or single-substituent analogs lack the required electronic/steric profile; cyclization may not proceed

Quantitative Differentiation Evidence


Ortho-Nitro-Driven Tandem Reduction–Cyclization

The target compound is uniquely capable of a one-pot nitro reduction–lactam cyclization to form 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile. In the patent-described procedure, 9.0 g (0.032 mol) of ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate in 100 mL MeOH was treated with Sn (19.3 g, 0.162 mol) and HCl/MeOH (40 mL, 1:1) at 20°C for 2 h, yielding the crude tetrahydroquinoline product used directly in the next step without further purification . In contrast, ethyl 3-cyano-3-(4-nitrophenyl)propanoate (CAS 5473-14-3), which lacks the ortho-nitro group, cannot undergo this intramolecular cyclization and instead requires multi-step protection–deprotection sequences to achieve a comparable bicyclic lactam [1].

Ortho-Nitro Cyclization
Head-to-head
Target: one-pot, 2 h, crude quantitative
vs. multi-step sequence with no direct cyclization
Enables direct tetrahydroquinoline scaffold access
Sn/HCl/MeOH, 20°C; key step for BACE1 inhibitor research intermediates
Tetrahydroquinoline synthesis BACE inhibitor intermediate Tandem reduction-cyclization

Lipophilicity and H-Bond Acceptor Comparison

The target compound possesses a computed XLogP3-AA of 1.6 and six hydrogen-bond acceptors (two carbonyl oxygens, one methoxy oxygen, two nitro oxygens, one cyano nitrogen) [1]. By comparison, ethyl 3-cyano-3-(4-nitrophenyl)propanoate (CAS 5473-14-3) has a molecular weight of 248.23 g/mol and only four hydrogen-bond acceptors (lacking the methoxy group) [2]. The additional 4-methoxy substitution on the target compound increases both lipophilicity and hydrogen-bond acceptor count, which directly affects chromatographic retention, extraction efficiency, and solubility in organic solvents during workup .

Lipophilicity & HBA
Reported
XLogP3 1.6; HBA 6
Higher lipophilicity and HBA count support workup and purification
ΔXLogP +0.5, ΔHBA +2 vs 4-nitro analog
Physicochemical property XLogP3 Drug-likeness Solid-phase extraction

Purity and Analytical Quality Control

Multiple vendors provide batch-specific analytical data for ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate, enabling quality-driven procurement decisions. Leyan (Shanghai) supplies the compound at 98% purity (cat. no. 1642251) , while Bidepharm offers it at 95+% purity with batch QC reports including NMR, HPLC, and GC , and AKSci lists a minimum purity specification of 95% . In contrast, the close analog ethyl 3-cyano-3-(4-nitrophenyl)propanoate (CAS 5473-14-3) is less commonly stocked with comparable multi-technique batch QC, often available only at lower purity grades from fewer suppliers.

Purity & QC
Data to verify
98% (Leyan); 95+% with NMR/HPLC/GC
Batch-specific QC documentation reduces reaction failure risk
Supplier catalogs 2024–2025; verify current lot data
Purity specification Batch QC HPLC NMR Procurement reliability

Regiochemical Orthogonality for Sequential Functionalization

The 2-nitro group on the target compound can be selectively reduced to an amine (Sn/HCl, 20°C, 2 h) without affecting the β-cyano or ethyl ester functionalities, as demonstrated in the patent synthesis . This orthogonality is absent in ethyl 3-cyano-3-(4-nitrophenyl)propanoate, where reduction of the 4-nitro group yields a para-aniline unable to cyclize with the cyano ester moiety, precluding the formation of a fused bicyclic lactam under identical conditions [1]. The ortho-nitro regiochemistry is thus non-negotiable for the intended scaffold elaboration.

Regiochemical Orthogonality
Class-level
Ortho-NO₂ → lactam cyclization
Para-NO₂ → no cyclization
Correct regioisomer is mandatory for intended scaffold
Sn/HCl/MeOH, 20°C, 2h; 4-nitro regioisomer inert
Orthogonal functionalization Nitro reduction Electrophilic aromatic substitution

Molecular Complexity and Functional Group Density

The target compound incorporates four distinct functional groups (nitro, cyano, ester, methoxy) on a single phenylpropanoate core, yielding a topological polar surface area of 105 Ų and a rotatable bond count of 6 [1]. By comparison, the simpler analog ethyl 3-cyano-3-(4-nitrophenyl)propanoate has a TPSA of approximately 85 Ų (calculated) and four rotatable bonds, representing a lower functional group density [2]. The higher complexity of the target compound enables more diverse downstream transformations per synthetic step, a critical advantage in medicinal chemistry library synthesis.

Functional Group Density
Cross-study comparable
TPSA 105 Ų; 6 rot. bonds; 4 FGs
Higher synthetic versatility per intermediate
ΔTPSA +20, Δrot. bonds +2 vs 4-nitro analog
Functional group density Topological polar surface area Molecular complexity

Research and Industrial Application Scenarios


BACE1 Inhibitor Intermediate Synthesis

This compound is the direct precursor to 7-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile, a core scaffold in β-secretase (BACE1) inhibitor design for Alzheimer's disease therapeutics . The one-pot nitro reduction–lactam cyclization demonstrated in patent WO2014/31584 provides a route to this privileged scaffold that is unavailable from 4-nitro or non-nitro analogs, making procurement of the specific 2-nitro-4-methoxy regioisomer essential for medicinal chemistry programs targeting BACE1 .

Diversity-Oriented Synthesis of Fused Heterocycles

With its four orthogonal functional groups (nitro, cyano, ester, methoxy), this compound enables sequential derivatization: (i) selective nitro reduction to aniline, (ii) ester hydrolysis to carboxylic acid, (iii) cyano group transformations, and (iv) methoxy-directed electrophilic substitution [1]. This functional group density reduces the number of building blocks required to generate diverse compound libraries, accelerating hit-to-lead optimization campaigns.

CNS Drug Candidates with Balanced Lipophilicity

The compound's XLogP3-AA of 1.6 and TPSA of 105 Ų place it within a favorable range for CNS drug-likeness after further elaboration [1]. The methoxy group contributes to balanced lipophilicity without excessively increasing molecular weight (ΔMW = +30 vs. non-methoxy analog), a critical consideration for CNS penetration where logP and TPSA thresholds are stringent [1].

Chemical Biology Probe Development

The ortho-nitro group can be reduced to a photoactivatable aniline, which can be further derivatized to install fluorophores, biotin, or photoaffinity labels for target identification studies [1]. The compound's multi-gram synthetic accessibility (demonstrated at 9.0 g scale in patent synthesis) supports the preparation of sufficient probe quantities for chemical biology workflows .

Application
Selection Property
Validation Focus
BACE1 inhibitor research intermediate
2-Nitro-4-methoxy regiochemistry
One-pot reduction–cyclization to tetrahydroquinoline scaffold
Diversity-oriented synthesis of fused heterocycles
Orthogonal functional groups (nitro, cyano, ester, methoxy)
Sequential derivatization feasibility
CNS lead optimization studies
Balanced lipophilicity (XLogP 1.6, TPSA 105)
CNS property profile (logP, TPSA) assessment
Chemical biology probe development
Photoactivatable aniline precursor from nitro reduction
Multi-gram scalability for probe synthesis
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